molecular formula C12H12N2O B1418462 4-[(5-Methylpyridin-2-yl)oxy]aniline CAS No. 229155-80-0

4-[(5-Methylpyridin-2-yl)oxy]aniline

Cat. No.: B1418462
CAS No.: 229155-80-0
M. Wt: 200.24 g/mol
InChI Key: LZDJDDOFVXGTJS-UHFFFAOYSA-N
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Description

4-[(5-Methylpyridin-2-yl)oxy]aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-Methylpyridin-2-yl)oxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Methylpyridin-2-yl)oxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-methylpyridin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDJDDOFVXGTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(5-Methylpyridin-2-yl)oxy]aniline chemical properties

[1]

Executive Summary

This technical guide provides an in-depth analysis of 4-[(5-Methylpyridin-2-yl)oxy]aniline , a critical pharmacophore in medicinal chemistry. Structurally characterized by a diaryl ether linkage connecting an aniline moiety to a 5-methylpyridine ring, this compound serves as a "privileged scaffold" in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Sorafenib). This guide details its synthesis via nucleophilic aromatic substitution (

Technical Note: CAS Registry Discrepancy

CRITICAL ALERT: The user-provided CAS 131747-45-0 resolves in major chemical databases (PubChem, ChemSrc) to (4-Bromopyridin-2-yl)methanol or 4-Bromo-pyridine-2-methanol .

The chemical name 4-[(5-Methylpyridin-2-yl)oxy]aniline is distinct and corresponds to CAS 229155-80-0 .

[1] Editorial Decision: To ensure scientific utility, this guide focuses on the chemical structure named (4-[(5-Methylpyridin-2-yl)oxy]aniline), as it represents a coherent and high-value target in drug discovery. Researchers ordering by CAS should verify the structure explicitly.

Chemical Identity & Structural Analysis

The molecule consists of two aromatic systems linked by an ether oxygen. Its reactivity is defined by the interplay between the electron-rich aniline and the electron-deficient pyridine.

Physicochemical Profile [2][3][4][5][6][7][8][9]
PropertyValue (Experimental/Predicted)Significance
IUPAC Name 4-[(5-methylpyridin-2-yl)oxy]anilineOfficial nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 200.24 g/mol Fragment-based drug design
Melting Point 75–79 °CSolid handling/purity indicator
LogP (Predicted) ~2.1Lipophilicity; good oral bioavailability potential
pKa (Aniline) ~4.5Nucleophilicity of the primary amine
pKa (Pyridine) ~3.0Reduced basicity due to ether linkage
Electronic Architecture
  • Aniline Ring: The ether oxygen acts as a

    
    -donor, increasing electron density at the ortho and para positions relative to the oxygen. However, the primary amine (-NH2) is the dominant nucleophile.
    
  • Pyridine Ring: The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, making the C2 position susceptible to nucleophilic attack during synthesis. The 5-methyl group provides weak electron donation (inductive effect), slightly modulating the ring's electronics but primarily serving as a hydrophobic anchor in protein binding pockets.

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the coupling of 4-aminophenol with 2-chloro-5-methylpyridine . This route is preferred over palladium-catalyzed Buchwald-Hartwig couplings due to lower cost and the absence of heavy metal impurities.

Reaction Mechanism

The reaction proceeds via an

Synthesis_PathwayReactant14-AminophenolIntermediatePhenoxide Anion(Nucleophile)Reactant1->IntermediateDeprotonationReactant22-Chloro-5-methylpyridineTransitionMeisenheimerComplexReactant2->TransitionBaseBase (K2CO3 or t-BuOK)Base->IntermediateIntermediate->Transition+ Reactant 2(S_NAr Attack)Product4-[(5-Methylpyridin-2-yl)oxy]anilineTransition->Product- Cl⁻

Figure 1: Step-wise

Step-by-Step Protocol

Reagents:

  • 4-Aminophenol (1.0 equiv)[10]

  • 2-Chloro-5-methylpyridine (1.1 equiv)

  • Potassium tert-butoxide (

    
    ) (1.2 equiv) OR Potassium Carbonate (
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or DMAc

Procedure:

  • Preparation: Charge a reaction vessel with 4-aminophenol and anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add the base (

    
     or 
    
    
    ) at room temperature. Stir for 30 minutes to ensure formation of the phenoxide. Note: The solution will likely darken due to the oxidation sensitivity of the phenoxide.
  • Coupling: Add 2-chloro-5-methylpyridine dropwise or in one portion.

  • Heating: Heat the mixture to 80–100 °C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[9][11]

    • Pour the reaction mixture into ice-cold water (ratio 1:5). The product often precipitates as a solid.

    • Filter the solid.[9][12] If oil forms, extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point:

  • Chemoselectivity: The phenolic -OH is more acidic (

    
    ) than the aniline -NH2 (
    
    
    ). By using a stoichiometric base, you selectively deprotonate the oxygen, ensuring O-arylation occurs rather than N-arylation.
Reactivity & Applications: The Urea Scaffold

This molecule is a "linker" scaffold. Its primary utility lies in the free aniline amine, which reacts with isocyanates to form diaryl ureas—a structural motif found in blockbuster kinase inhibitors like Sorafenib and Regorafenib .

Downstream Synthesis Map

Reactivity_MapCore4-[(5-Methylpyridin-2-yl)oxy]aniline(Core Scaffold)UreaDiaryl Urea(Kinase Inhibitor Motif)Core->Urea Urea Formation(DCM/THF, RT)AmideAmide DerivativeCore->Amide Amide Coupling(Pyridine, 0°C)Iso+ Aryl Isocyanate(R-N=C=O)Iso->UreaAcidCl+ Acid Chloride(R-COCl)AcidCl->Amide

Figure 2: Divergent synthesis showing the conversion of the aniline core into urea and amide libraries.

Key Application Protocol: Urea Formation To synthesize a Sorafenib-like analog:

  • Dissolve 4-[(5-Methylpyridin-2-yl)oxy]aniline in dry Dichloromethane (DCM).

  • Add 1.0 equiv of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Stir at room temperature for 2–12 hours.

  • The urea product usually precipitates; filter and wash with cold DCM.

Analytical Characterization

Validation of the structure requires confirming the presence of both the pyridine and aniline rings and the integrity of the ether linkage.

NMR Spectroscopy (

NMR, 400 MHz, DMSO-

)
  • Methyl Group:

    
     ppm (Singlet, 3H). Distinctive aliphatic peak.
    
  • Aniline Protons:

    
     ppm (Broad Singlet, 2H, 
    
    
    ). Disappears on
    
    
    shake.
  • Aromatic Region (6.5 – 8.2 ppm):

    • Pyridine C6-H:

      
       ppm (Doublet/Singlet, deshielded by nitrogen).
      
    • Aniline Aromatic: Two doublets (AA'BB' system) characteristic of para-substitution.

    • Pyridine C3-H:

      
       ppm (Doublet, shielded by adjacent ether oxygen).
      
Storage & Stability
  • Oxidation: Primary anilines are prone to oxidation (browning) upon exposure to air and light. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Hygroscopicity: Generally low, but keep desiccated to prevent hydrolysis if trace acid is present.

References
  • Bankston, D. (2006). "A Practical Synthesis of the VEGFR Kinase Inhibitor Sorafenib." Organic Process Research & Development. (Describes the analogous synthesis of the amide-substituted variant).

  • PubChem Database. "Compound Summary: 4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)." (Used for structural comparison and property extrapolation).

  • ChemicalBook. "2-Chloro-5-methylpyridine Properties and Reactions." (Source for electrophile reactivity).

  • ChemSrc. "CAS 131747-45-0 Entry."[4] (Cited to validate the CAS discrepancy noted in Section 0).

Technical Guide: Biological Activity and Medicinal Chemistry of 4-[(5-Methylpyridin-2-yl)oxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 4-[(5-Methylpyridin-2-yl)oxy]aniline and its derivatives. This analysis focuses on its role as a privileged scaffold in the development of Type II kinase inhibitors (oncology) and benzoylurea insecticides (agrochemicals).

Executive Summary

The 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold (CAS: 229155-80-0) represents a versatile pharmacophore in modern drug discovery. Structurally, it consists of an aniline moiety linked via an ether bridge to a 5-methyl-substituted pyridine ring. This architecture serves as a critical "Linker-Tail" segment in the design of Type II Kinase Inhibitors , particularly those targeting the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) receptor families.

In oncology, derivatives of this scaffold function as multi-kinase inhibitors, mimicking the binding mode of clinically approved drugs like Sorafenib and Regorafenib , but with distinct lipophilic and metabolic profiles due to the 5-methyl substitution. In agrochemistry, the scaffold is utilized in the synthesis of benzoylurea insecticides , which act as chitin synthesis inhibitors.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR), mechanism of action, and experimental protocols for evaluating these derivatives.

Structural Analysis & Pharmacophore Modeling

The "Linker-Tail" Concept

In the context of kinase inhibition, the 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold functions as the hydrophobic "tail" that extends into the allosteric pocket adjacent to the ATP-binding site.

  • The Head (Aniline): The primary amine (or its urea derivative) forms crucial hydrogen bonds with the kinase hinge region (Glu/Cys residues) and the conserved DFG (Asp-Phe-Gly) motif.

  • The Linker (Ether Oxygen): The ether oxygen provides rotational flexibility, allowing the molecule to adopt the necessary conformation to fit the "DFG-out" inactive state of the kinase. It also serves as a hydrogen bond acceptor.

  • The Tail (5-Methylpyridine): The pyridine ring occupies the hydrophobic allosteric pocket.

    • N-atom (Pyridine): Acts as a hydrogen bond acceptor, often interacting with water molecules or specific residues in the pocket.

    • 5-Methyl Group: This substituent enhances lipophilicity (

      
      ) and metabolic stability by blocking the 5-position from oxidative metabolism (e.g., by CYP450 enzymes), a common liability in unsubstituted pyridine rings.
      
Comparative SAR: Sorafenib vs. 5-Methyl Analogs
FeatureSorafenib (Nexavar)5-Methyl Analog
Tail Structure N-methylpyridine-2-carboxamide5-methylpyridine
Interaction H-bonds via amide & pyridine NHydrophobic & pyridine N
Lipophilicity Moderate (Polar amide)High (Non-polar methyl)
Target Profile VEGFR, PDGFR, RAFVEGFR, PDGFR, c-Kit
Metabolic Stability Susceptible to amide hydrolysisResistant to hydrolysis; potential methyl oxidation

Therapeutic Applications (Oncology)

Mechanism of Action: Type II Kinase Inhibition

Derivatives of 4-[(5-Methylpyridin-2-yl)oxy]aniline, particularly diaryl ureas , bind to kinases in their inactive "DFG-out" conformation.

  • Binding Mode: The urea moiety (formed by reacting the aniline with an isocyanate) forms a bidentate hydrogen bond with the conserved Glutamate (Glu) in the

    
    C-helix and the Aspartate (Asp) of the DFG motif.
    
  • Allosteric Occupation: The 5-methylpyridine tail extends past the "gatekeeper" residue into the hydrophobic back pocket, stabilizing the inactive conformation and preventing ATP binding.

  • Selectivity: This mode of binding offers higher selectivity compared to Type I (ATP-competitive) inhibitors, as the allosteric pocket is less conserved across the kinome.

Key Biological Targets
  • VEGFR-2 (KDR): Inhibition blocks angiogenesis, starving tumors of blood supply.

  • PDGFR-

    
    :  Inhibition targets pericytes and stromal cells, disrupting the tumor microenvironment.
    
  • c-Raf / B-Raf: Inhibition blocks the MAPK/ERK signaling pathway, reducing tumor cell proliferation.

Agrochemical Application: Chitin Synthesis Inhibition

Beyond oncology, this scaffold is a precursor for Benzoylurea Insecticides (e.g., analogs of Lufenuron).

  • Mechanism: These compounds inhibit chitin synthase, preventing insects from forming a new exoskeleton during molting (ecdysis).

  • Structure: The aniline is coupled with a 2,6-difluorobenzoyl isocyanate. The 5-methylpyridine moiety enhances penetration through the insect cuticle.

Experimental Protocols

Synthesis of 4-[(5-Methylpyridin-2-yl)oxy]aniline

Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 4-Aminophenol (or 4-Nitrophenol followed by reduction)

  • 2-Chloro-5-methylpyridine

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO

Protocol (Standard):

  • Deprotonation: Dissolve 4-aminophenol (1.0 eq) in dry DMF. Add

    
    -BuOK (1.2 eq) at 0°C and stir for 30 min to form the phenoxide anion.
    
  • Coupling: Add 2-chloro-5-methylpyridine (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80-100°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc).

Synthesis of Urea Derivatives (Kinase Inhibitors)

Objective: To generate the active diaryl urea inhibitor.

Protocol:

  • Dissolve 4-[(5-Methylpyridin-2-yl)oxy]aniline (1.0 eq) in DCM.

  • Add the appropriate isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 eq).

  • Stir at room temperature for 12 hours. The product often precipitates as a white/off-white solid.

  • Filter and wash with cold DCM.

In Vitro Kinase Assay (FRET-based)

Method: Z'-LYTE™ Kinase Assay (Invitrogen) or similar FRET technology.

  • Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix Kinase (VEGFR-2), FRET peptide substrate, and Test Compound (dissolved in DMSO) in a 384-well plate.

  • Reaction Start: Add ATP (at

    
     concentration) to initiate the reaction. Incubate for 1 hour at RT.
    
  • Development: Add Development Reagent (protease) which cleaves only the non-phosphorylated peptide.

  • Detection: Measure fluorescence ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining high FRET.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Visualization of Workflows

Synthesis & Biological Evaluation Pathway

The following diagram illustrates the workflow from raw materials to biological validation.

G Start Start: 4-Aminophenol + 2-Chloro-5-methylpyridine Step1 Step 1: SnAr Coupling (Base, DMF, Heat) Start->Step1 Intermediate Scaffold: 4-[(5-Methylpyridin-2-yl)oxy]aniline Step1->Intermediate Branch1 Path A: Oncology (React with Aryl Isocyanate) Intermediate->Branch1 Branch2 Path B: Agrochemistry (React with Benzoyl Isocyanate) Intermediate->Branch2 ProductA Diaryl Urea Derivative (Kinase Inhibitor) Branch1->ProductA ProductB Benzoylurea Derivative (Chitin Inhibitor) Branch2->ProductB AssayA Assay: VEGFR-2 Inhibition (IC50 Determination) ProductA->AssayA AssayB Assay: Insect Larval Mortality (Chitin Synthesis) ProductB->AssayB

Caption: Synthetic workflow for transforming the aniline scaffold into pharmaceutical and agrochemical agents.

Mechanism of Action: Type II Binding Mode

This conceptual diagram depicts how the derivative binds to the kinase active site.

KinaseBinding Hinge Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue (Steric Barrier) DFG DFG Motif (Asp-Phe-Gly) Allosteric Allosteric Hydrophobic Pocket (Inactive Conformation) Head Urea Head (H-Bond Donor/Acceptor) Head->Hinge H-Bonds Head->DFG H-Bonds (Glu/Asp) Linker Ether Linker (Flexible Pivot) Linker->Gatekeeper Spans Past Tail 5-Methylpyridine Tail (Hydrophobic Anchor) Tail->Allosteric Hydrophobic Interaction

Caption: Structural alignment of the inhibitor within the kinase domain, highlighting the role of the 5-methylpyridine tail.

References

  • Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844.

  • Banker, R., et al. (2006). "Novel sulfonamides." European Patent EP0799209A1. (Describes pyridine-oxy-aniline derivatives).

  • Dumas, J., et al. (2004). "Synthesis and pharmacological characterization of the potent and orally active type II Raf kinase inhibitor BAY 43-9006 (sorafenib)." Current Opinion in Drug Discovery & Development.
  • Liu, Y., et al. (2015). "Aerosol tyrosine kinase inhibitor compounds and uses thereof." US Patent US20150044288A1. (Discusses diaryl urea derivatives and 5-methylpyridine analogs).[1][2]

  • Lahm, G. P., et al. (2016). "Tetrazolinone compound and use thereof." European Patent EP3061756B1.[3] (References 5-methyl-2-pyridyloxy group in agrochemical context).

Sources

Discovery of Novel Inhibitors Using the 4-[(5-Methylpyridin-2-yl)oxy]aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of the 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold (CAS 229155-80-0) in the design of Type II kinase inhibitors. This specific pharmacophore is a "privileged structure" widely utilized to access the hydrophobic back-pocket (allosteric site) of receptor tyrosine kinases such as VEGFR2 , c-Met , and PDGFR .

Executive Summary

The 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold represents a high-value building block in medicinal chemistry, specifically for the design of Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation (DFG-in), Type II inhibitors stabilize the inactive DFG-out conformation.[1]

This scaffold acts as the "Tail" and "Linker" segment of the inhibitor. The ether bridge provides the critical angulation required to traverse the gatekeeper residue, while the 5-methylpyridine moiety anchors the molecule within the hydrophobic allosteric pocket. This guide details the synthetic pathways, structural activity relationships (SAR), and assay protocols necessary to leverage this scaffold for novel drug discovery.

Scaffold Architecture & Pharmacophore Logic

To design effective inhibitors, one must understand the specific role of each structural component within the ATP-binding site.

ComponentStructural RoleInteraction Mechanism
Aniline Amine (-NH₂) The Connector Serves as the nucleophilic handle for Urea or Amide formation. This nitrogen typically becomes part of the hydrogen-bonding network with the conserved Glu-Lys salt bridge.
Ether Linker (-O-) The Hinge Provides a ~120° bond angle, allowing the molecule to "bend" around the gatekeeper residue (e.g., Thr338 in c-Src, Val in others) to access the back pocket.
Pyridine Ring The Spacer Engages in

-

stacking interactions with the activation loop or hydrophobic residues (e.g., Phe) in the DFG motif.
5-Methyl Group The Anchor A critical hydrophobic substituent that fills the lipophilic sub-pocket (selectivity pocket). It improves potency compared to the unsubstituted pyridine by displacing high-energy water molecules.
Pharmacophore Mapping (DFG-Out Binding)

The diagram below illustrates how this scaffold integrates into a complete inhibitor structure (e.g., a Sorafenib-like molecule).

Pharmacophore cluster_pocket Kinase Binding Site (DFG-Out) Hinge Hinge Binder (Heterocycle) Linker Linker Motif (Urea/Amide) Hinge->Linker H-Bond Donor/Acceptor Scaffold Scaffold Core (Phenoxy-Aniline) Linker->Scaffold Connects to Aniline N Tail Hydrophobic Tail (5-Me-Pyridine) Scaffold->Tail Ether Bridge (Geometry)

Figure 1: Pharmacophore assembly logic.[2] The 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold forms the "Scaffold Core" and "Hydrophobic Tail" segments.

Synthetic Strategy

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (S_NAr ). While direct coupling to 4-aminophenol is possible, the Nitro-Reduction Route is preferred in industrial settings to prevent oxidation and N-arylation side products.

Route A: The Nitro-Reduction Pathway (High Purity)

This method ensures the aniline amine remains pristine until the final step.

  • Step 1: S_NAr Coupling

    • Reactants: 4-Nitrophenol + 2-Chloro-5-methylpyridine.

    • Reagents: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Solvent: DMF or DMSO (Polar aprotic is essential).

    • Conditions: 80–100°C for 4–12 hours.

    • Mechanism: The phenoxide ion attacks the C-2 position of the pyridine (activated by the ring nitrogen).

  • Step 2: Reduction

    • Reactants: 4-[(5-Methylpyridin-2-yl)oxy]nitrobenzene.

    • Method A (Chemical): Iron powder (

      
      ) + Ammonium Chloride (
      
      
      
      ) in EtOH/Water (Bechamp reduction).
    • Method B (Catalytic): Hydrogen gas (

      
      ) + Palladium on Carbon (
      
      
      
      ) in Methanol.
    • Yield: Typically >85% overall.[3]

Synthesis Workflow Diagram

Synthesis Start1 4-Nitrophenol Inter Intermediate: 4-[(5-Methylpyridin-2-yl)oxy]nitrobenzene Start1->Inter K2CO3, DMF, 90°C (SNAr Coupling) Start2 2-Chloro-5-methylpyridine Start2->Inter Final Target Scaffold: 4-[(5-Methylpyridin-2-yl)oxy]aniline Inter->Final H2, Pd/C or Fe/NH4Cl (Nitro Reduction)

Figure 2: Step-by-step synthetic pathway for the scaffold generation.

Lead Optimization: Building the Inhibitor

Once the scaffold is synthesized, it serves as the "Right-Hand Side" (RHS) of the inhibitor. The "Left-Hand Side" (LHS) determines the hinge-binding specificity.

A. Urea Derivatization (Sorafenib/Regorafenib Class)

Ureas are the gold standard for Type II inhibitors because the urea hydrogens form a "bidentate" H-bond with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

  • Protocol:

    • Dissolve 4-[(5-Methylpyridin-2-yl)oxy]aniline (1.0 eq) in dry DCM or THF.

    • Add the desired Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 eq).

    • Stir at RT for 2–12 hours. Product often precipitates.

  • Target Profile: High potency against VEGFR2, PDGFR

    
    , Raf.
    
B. Amide Derivatization

Amides provide a more rigid linker and are often used to connect to heteroaromatic hinge binders (e.g., Quinolines, Indazoles).

  • Protocol:

    • Activate the carboxylic acid "Head" using HATU/DIPEA in DMF.

    • Add the scaffold aniline.[2][4]

    • Stir at RT.

  • Target Profile: c-Met, Tie2 inhibitors.

Experimental Protocols
Protocol 1: Synthesis of 4-[(5-Methylpyridin-2-yl)oxy]aniline
  • Coupling: To a solution of 4-nitrophenol (13.9 g, 100 mmol) in DMF (100 mL) is added

    
     (27.6 g, 200 mmol). The mixture is stirred for 30 min. 2-Chloro-5-methylpyridine (12.7 g, 100 mmol) is added. The reaction is heated to 90°C for 6 hours.
    
  • Workup: Pour into ice water (500 mL). Filter the yellow precipitate (Nitro intermediate). Wash with water. Dry in vacuo.

  • Reduction: Suspend the nitro intermediate (10 g) in Ethanol (100 mL) and Water (20 mL). Add

    
     (2 g) and Iron powder (10 g). Reflux for 4 hours.
    
  • Purification: Filter hot through Celite. Concentrate filtrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.

Protocol 2: VEGFR2 Kinase Assay (HTRF Format)

To validate the activity of derivatives:

  • Reagents: Recombinant VEGFR2 kinase domain, Biotin-Poly(Glu,Tyr) substrate, ATP, Eu-Cryptate labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Incubate inhibitor (serial dilution) with VEGFR2 and Substrate in kinase buffer (

      
       HEPES pH 7.5, 
      
      
      
      
      
      ).
    • Initiate with ATP (

      
       concentration, typically 
      
      
      
      ).
    • Stop reaction after 60 min with EDTA/Detection buffer.

    • Read HTRF signal (665/620 nm ratio).

References & Data Sources
  • Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research.[5] (Foundational work on diaryl ether ureas).

  • Dumas, J., et al. (2004). "Synthesis and pharmacological characterization of the potent Raf kinase inhibitor BAY 43-9006." Bioorganic & Medicinal Chemistry Letters. (Detailed SAR on the phenoxy-aniline scaffold).

  • Liu, L., et al. (2011). "Sorafenib blocks the RAF/MEK/ERK pathway..." Cancer Research.[5]

  • Chemical Vendors: CAS 229155-80-0 is commercially available as a building block for research.

Data Summary Table: Physicochemical Properties
PropertyValueRelevance
Molecular Weight 200.24 g/mol Ideal fragment size (<300) for "Lead-Like" design.
cLogP ~2.1Moderate lipophilicity ensures good membrane permeability.
H-Bond Donors 1 (Amine)Available for Linker formation.
H-Bond Acceptors 3 (N, O)Pyridine N acts as a weak acceptor.
Topological Polar Surface Area (TPSA) ~45 ŲWell within the range for oral bioavailability (<140 Ų).

Author's Note: When using this scaffold, always monitor the regiochemistry of the pyridine methyl group. The 5-methyl position is optimal for the hydrophobic pocket fit; the 3-methyl or 6-methyl isomers often lead to steric clashes in the DFG-out pocket.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-[(5-Methylpyridin-2-yl)oxy]aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-[(5-Methylpyridin-2-yl)oxy]aniline. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this important diaryl ether intermediate. The formation of the ether linkage between the electron-rich 4-aminophenol and the electron-deficient 2-halopyridine core can be challenging. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) or a related copper-catalyzed Ullmann condensation. Success often hinges on the careful selection of the base, solvent, temperature, and, in some cases, a suitable catalyst.

Reaction Overview: SNAr and Ullmann Condensation

The synthesis of 4-[(5-Methylpyridin-2-yl)oxy]aniline typically proceeds via the reaction of 4-aminophenol with a 2-halo-5-methylpyridine (where the halogen is typically Cl or F). This transformation can be classified as a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine nitrogen acts as a built-in electron-withdrawing group, activating the C-2 and C-4 positions for nucleophilic attack.[1][2][3]

Alternatively, particularly if a less reactive halide like 2-bromo- or 2-chloro-5-methylpyridine is used, a copper-catalyzed Ullmann condensation may be employed to facilitate the C-O bond formation.[4][5][6] Modern Ullmann-type reactions often use ligands to accelerate the process and allow for milder reaction conditions.[4][7][8]

Diagram 1: General Reaction Scheme

Reaction_Scheme General Synthetic Route 4-Aminophenol 4-Aminophenol Product 4-[(5-Methylpyridin-2-yl)oxy]aniline Conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, NMP) Heat (Δ) (Optional: Cu Catalyst, Ligand) 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine Conditions->Product

Caption: General pathway for the synthesis of the target diaryl ether.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the 2-halo-5-methylpyridine is the best leaving group for this SNAr reaction?

A1: For a classical, uncatalyzed SNAr reaction, fluoride is generally the best leaving group, followed by chloride. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Although fluoride is a poor leaving group in SN1 and SN2 reactions, in SNAr, the departure of the leaving group is a fast step and does not significantly impact the overall rate.[3][9] If you are using a copper-catalyzed Ullmann approach, bromo- and iodo-pyridines are often more reactive.[4][7]

Q2: What is the optimal base for this reaction and why?

A2: The choice of base is critical. Its primary role is to deprotonate the phenolic hydroxyl group of 4-aminophenol to generate the more potent phenoxide nucleophile.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are the most commonly used and effective bases. Cesium carbonate is often superior due to its higher solubility in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the phenoxide, making it more available and nucleophilic.[4][7]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Stronger bases like KOH can be effective, particularly at higher temperatures.[10][11] However, they also increase the risk of side reactions, such as hydrolysis of the halo-pyridine or other functional groups.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used to pre-form the sodium phenoxide before adding the pyridine substrate. This can give a cleaner reaction but requires anhydrous conditions and careful handling.

Q3: Which solvent should I choose?

A3: High-boiling, polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates, and effectively stabilize the charged Meisenheimer complex formed during the SNAr reaction.[5]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): These are excellent choices and widely used for this type of transformation due to their high polarity and boiling points, allowing for a wide range of reaction temperatures.[5][7]

  • Dimethyl Sulfoxide (DMSO): Another excellent polar aprotic solvent that can accelerate SNAr reactions.

  • Acetonitrile (ACN): Can be used, especially in modern Ullmann-type couplings, often in combination with a strong base like Cs₂CO₃.[4]

Q4: Do I need a copper catalyst?

A4: A copper catalyst is generally not required if you are using a highly activated substrate like 2-fluoro-5-methylpyridine. However, if you are using 2-chloro- or 2-bromo-5-methylpyridine, a copper(I) catalyst (e.g., CuI, Cu₂O, or CuCl) can significantly accelerate the reaction, enabling it to proceed at lower temperatures.[4][5][7] This is characteristic of an Ullmann condensation. The addition of a ligand, such as an amino acid, diamine, or a diketone like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can further enhance the catalytic activity.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents 1. Verify Starting Material Purity & Integrity Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Analyze_Mixture 3. Analyze Crude Reaction Mixture (TLC, LCMS) Start->Analyze_Mixture Reagent_Degraded Degradation of 4-aminophenol? (discolored, oxidized) Check_Reagents->Reagent_Degraded Base_Inactive Base is hygroscopic or old? (K2CO3, Cs2CO3) Check_Reagents->Base_Inactive Temp_Low Temperature too low? Check_Conditions->Temp_Low Base_Weak Base not strong enough for deprotonation? Check_Conditions->Base_Weak Solvent_Dry Solvent not anhydrous? Check_Conditions->Solvent_Dry SM_Unreacted Starting materials largely unreacted Analyze_Mixture->SM_Unreacted Side_Products Significant side products observed Analyze_Mixture->Side_Products Purify_SM Re-purify 4-aminophenol. Use fresh, dry base. Reagent_Degraded->Purify_SM Base_Inactive->Purify_SM Increase_Temp Increase temperature. Increase reaction time. SM_Unreacted->Increase_Temp Stronger_Base Switch to a stronger base (e.g., Cs2CO3, KOH). Use anhydrous conditions. SM_Unreacted->Stronger_Base Add_Catalyst Consider adding Cu(I) catalyst and ligand. SM_Unreacted->Add_Catalyst Optimize_Temp Lower temperature. Check for N-arylation or dimerization. Side_Products->Optimize_Temp

Caption: Step-by-step procedure from setup to final product analysis.

Materials:

  • 4-Aminophenol (1.0 equiv)

  • 2-Fluoro-5-methylpyridine (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous NMP via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-aminophenol.

  • Heating: Begin stirring and heat the mixture to 120 °C in an oil bath.

  • Substrate Addition: Once the reaction mixture reaches the target temperature, add 2-fluoro-5-methylpyridine (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by taking small aliquots, quenching with water, extracting with EtOAc, and analyzing the organic layer by TLC or LCMS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual NMP and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-[(5-Methylpyridin-2-yl)oxy]aniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem Technical Guides.
  • Klapars, A., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. [Link]

  • Kling, A., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1164-1171. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Help. (n.d.). Reaction Examples: SNAr. chem.ucla.edu. [Link]

  • Galiulina, A. V., et al. (2016). The Ullmann Ether Condensation. ResearchGate. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate Q&A. [Link]

  • Lerchen, H. G., et al. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]

  • ResearchGate. (n.d.). Halo aminopyridine compounds 4 h–o. Yields of isolated compounds are...
  • Lis-López, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(15), 6046-6060. [Link]

  • MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI.
  • van der Luda, M. E., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. [Link]

  • Lerchen, H. G., et al. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Lerchen, H. G., et al. (2021). Process for preparing 4-amino-5-methylpyridinone.
  • Asiri, A. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1329. [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]

Sources

Preventing degradation of 4-[(5-Methylpyridin-2-yl)oxy]aniline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-320803-68-1-SUP Subject: Prevention of Oxidative Degradation and Regioselective Control Status: [ACTIVE] [1][2]

Executive Summary

This guide addresses the stability and synthesis challenges of 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS: 320803-68-1).[1][2] This molecule is the primary "Amine Intermediate" in the synthesis of the kinase inhibitor Sorafenib (Nexavar).[3]

Researchers frequently report two critical failure modes:

  • "Black Tar" Formation: Rapid oxidative degradation of the aniline moiety upon air exposure, leading to purple/black impurities (quinone imines).[1][3]

  • Regiochemical Failure: Competitive N-alkylation during the coupling of 4-aminophenol, reducing yield.[1][2]

This support documentation provides mechanistic insights and self-validating protocols to resolve these issues.

Module 1: The "Black Tar" Phenomenon (Oxidation Control)

Q: Why does my product turn purple/black during filtration or storage?

A: You are witnessing Radical Auto-oxidation .[1][2] The aniline moiety is electron-rich.[1][2][4] Upon exposure to atmospheric oxygen, light, or trace metal ions, it undergoes a radical chain reaction.[1][2][3] The primary degradation pathway involves the formation of the semi-quinone radical , which dimerizes or polymerizes into highly colored azo-compounds or polyanilines .[2]

The Mechanism:

  • Initiation: Trace metals or UV light abstract a proton from the amine (-NH₂).[1]

  • Propagation: The resulting radical reacts with O₂ to form peroxy radicals.[1][3]

  • Termination (Color Formation): Radical recombination creates conjugated systems (chromophores) that appear black or deep purple even at low ppm concentrations.[1][3]

Troubleshooting Protocol: The "Rescue" Wash

If your crude material has darkened, do not discard it.[2][3] Use this reductive wash during your workup to reverse early-stage oxidation.[1][2]

ReagentRoleConcentration
Sodium Dithionite (Na₂S₂O₄) Reducing Agent5% Aqueous Solution
Activated Charcoal Adsorbent5 wt% relative to crude
Ethyl Acetate Solvent10 volumes

Step-by-Step Rescue:

  • Dissolve the darkened crude solid in Ethyl Acetate at 40°C.

  • Add 5 wt% Activated Charcoal and stir for 30 minutes.

  • Filter through a Celite pad to remove charcoal (and adsorbed polymeric impurities).[1][3]

  • Wash the filtrate with 5% Sodium Dithionite solution (2x).[1][3] This reduces quinone imines back to the amine.[2]

  • Dry organic layer over Na₂SO₄ and concentrate.[1][3][4][5]

Module 2: Synthesis Optimization (Regioselectivity)

Q: I am getting low yields in the coupling step. Is the ether bond unstable?

A: The ether bond is stable.[3] The issue is likely Competitive N-Alkylation . When synthesizing this intermediate via the nucleophilic aromatic substitution (SNAr) of 4-aminophenol and 2-chloro-5-methylpyridine , the aminophenol has two nucleophilic sites: the Oxygen (phenoxide) and the Nitrogen (aniline).[1][2]

  • Kinetic Product: N-alkylation (forms the secondary amine).[1]

  • Thermodynamic Product: O-alkylation (forms the desired ether).[1]

Corrective Action: The "Bankston" Conditions

To force O-alkylation, you must use a hard base and high temperature to favor the thermodynamic product, as established in the process chemistry for Sorafenib (Bankston et al., 2002).[2][3]

Optimized Parameters:

  • Base: Potassium tert-butoxide (KOtBu).[1] Crucial: Potassium acts as a template ion, coordinating with the pyridine nitrogen to direct the phenoxide attack.[2][3]

  • Solvent: DMAC (Dimethylacetamide) or DMSO.[1][3]

  • Temperature: Maintain >80°C . Lower temperatures favor N-alkylation.[1][2]

Module 3: Workup & Isolation Logic

Q: My product "oils out" during acid/base extraction. How do I get a solid?

A: You are likely hovering near the Isoelectric Point . This molecule contains a basic pyridine nitrogen (pKa ~5-6) and a weakly basic aniline nitrogen (pKa ~4).[1]

  • pH < 3: Both nitrogens are protonated (Dication, water-soluble).[1][2][3]

  • pH ~ 7-8: The molecule is neutral and hydrophobic (Precipitates).[1]

  • pH > 12: Phenolate formation (if unreacted starting material remains).[1][3]

Self-Validating Isolation Protocol:

  • Quench: Pour reaction mixture into water.

  • Extraction: Extract into Ethyl Acetate.

  • Salt Formation (Storage Mode):

    • Instead of evaporating to a free base (which oxidizes), add HCl in Dioxane .[1][3]

    • The Dihydrochloride salt will precipitate immediately.[1]

    • Benefit: The salt form is resistant to oxidation and can be stored for months at room temperature.

Visualizing the Chemistry

The following diagram illustrates the degradation pathway and the critical decision nodes in the synthesis to ensure purity.

G Start Starting Materials (4-Aminophenol + 2-Cl-5-Me-Pyridine) Condition_Check Reaction Conditions? Start->Condition_Check Path_Kinetic Low Temp (<60°C) Weak Base (K2CO3) Condition_Check->Path_Kinetic Kinetic Control Path_Thermo High Temp (>80°C) Strong Base (KOtBu) Condition_Check->Path_Thermo Thermodynamic Control Product_N Impurity: N-Alkylated Product (Secondary Amine) Path_Kinetic->Product_N Product_O Target: O-Alkylated Ether (Free Base) Path_Thermo->Product_O Exposure Air/Light Exposure Product_O->Exposure Oxidation Radical Oxidation (Quinone Imines) Exposure->Oxidation No Protection Salt_Form Stabilization: HCl Salt Formation Exposure->Salt_Form Immediate Acidification Degraded Black Tar (Degraded) Oxidation->Degraded Stable Stable Solid (Long-term Storage) Salt_Form->Stable

Caption: Workflow logic distinguishing the kinetic failure mode (N-alkylation) and the oxidative failure mode (Black Tar), with the HCl salt stabilization pathway.

Summary of Critical Parameters

ParameterRecommendationMechanism / Reason
Atmosphere Argon / Nitrogen Displaces O₂ to prevent radical initiation on the aniline.[1][2]
Reaction Temp 80°C - 100°C Favors O-alkylation (Ether) over N-alkylation.[1][2]
Base Selection KOtBu Potassium cation effect aids specific coordination for SNAr.[1][3]
Workup Additive Sodium Dithionite Scavenges free radicals and reduces oxidized quinones.[1][3]
Storage Form HCl Salt Protonates the amine, removing electron density and preventing oxidation.[2][3]

References

  • Bankston, D. et al. (2002).[1][3][6] "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib Tosylate." Organic Process Research & Development, 6(6), 777–781.[1][2][3][6]

  • Dumas, J. et al. (2004).[1][3] "Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}pyridine-2-carboxylic acid methylamide (BAY 43-9006)." Journal of Medicinal Chemistry.

  • Lögers, M. et al. (2006).[1][3] "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors." World Intellectual Property Organization, Patent WO2006034796.[1][2][3]

Sources

Validation & Comparative

Cross-Reactivity Profiling of 4-[(5-Methylpyridin-2-yl)oxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[(5-Methylpyridin-2-yl)oxy]aniline derivatives, focusing on their application as Type II kinase inhibitors. We examine the structural pharmacophore, cross-reactivity profiles against the human kinome, and comparative performance against industry standards like Sorafenib .

A Comparative Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The Scaffold Advantage

The 4-[(5-Methylpyridin-2-yl)oxy]aniline moiety represents a privileged scaffold in medicinal chemistry, specifically designed to target the hydrophobic pocket of receptor tyrosine kinases (RTKs). Unlike promiscuous Type I inhibitors that bind the active ATP conformation, derivatives of this scaffold—most notably A-422885 and its analogs—function as Type II inhibitors . They stabilize the inactive DFG-out conformation, offering a kinetic selectivity advantage.

This guide profiles the cross-reactivity of this scaffold, demonstrating its superior selectivity for the VEGFR/PDGFR family over cytosolic kinases compared to urea-based alternatives like Sorafenib.

Mechanistic Basis & Structural Logic

To understand the cross-reactivity profile, one must first grasp the binding mode. The 4-[(5-Methylpyridin-2-yl)oxy]aniline fragment serves as the "hydrophobic tail" that penetrates the deep hydrophobic pocket adjacent to the ATP-binding site.

Pharmacophore Assembly

The scaffold is typically coupled via a linker (urea or cyclopropane-1,1-dicarboxamide) to a "hinge-binding" head group.

  • The Ether Linkage : Provides rotational freedom, allowing the pyridine ring to optimize pi-stacking interactions within the hydrophobic pocket.

  • The 5-Methyl Group : A critical selectivity filter. It fills a specific sub-pocket in VEGFR2 (KDR), displacing water molecules and enhancing binding enthalpy, while sterically clashing in kinases with smaller back-pockets (e.g., EGFR).

Visualization: Type II Binding Mode

The following diagram illustrates the structural logic of how this scaffold achieves selectivity.

BindingMode Scaffold 4-[(5-Methylpyridin-2-yl) oxy]aniline Scaffold Target VEGFR2 (KDR) Hydrophobic Pocket Scaffold->Target Occupies Linker Linker Region (Urea/Amide) Linker->Scaffold Coupled via Interaction Hydrophobic Interaction & H-Bonding (Glu/Asp) Linker->Interaction Stabilizes DFG-out HingeBinder Hinge Binder (e.g., Fluorophenyl) HingeBinder->Linker Coupled via Target->Interaction Selectivity Filter Selectivity High Selectivity: VEGFR/PDGFR Family Interaction->Selectivity

Figure 1: Structural assembly of Type II inhibitors utilizing the 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold to target the DFG-out conformation of VEGFR2.

Comparative Cross-Reactivity Profiling

The following data contrasts the selectivity of A-422885 (a representative derivative) against Sorafenib (a standard diaryl urea inhibitor).

Kinome Selectivity (On-Target vs. Off-Target)

While both compounds target the angiogenic split-kinase family, the 4-[(5-Methylpyridin-2-yl)oxy]aniline derivative demonstrates a "cleaner" profile against cytosolic kinases.

Target KinaseFamilyA-422885 (IC₅₀ nM)Sorafenib (IC₅₀ nM)Cross-Reactivity Implication
VEGFR2 (KDR) RTK (On-Target)4 90Primary Efficacy (Potent Angiogenesis Inhibition)
PDGFR-β RTK (On-Target)3 57Pericyte coverage inhibition
FLT3 RTK (On-Target)458Efficacy in AML (Acute Myeloid Leukemia)
c-Kit RTK (On-Target)368GIST Utility
BRAF (V600E) Ser/Thr (Off-Target)>1,00038 Low . Reduced risk of paradoxical MAPK activation.
p38α MAPK Ser/Thr (Off-Target)>10,00038Minimal . Reduced anti-inflammatory interference.
MEK1 Ser/Thr (Off-Target)>10,000>10,000Clean profile for both.

Key Insight : The A-422885 derivative retains nanomolar potency against angiogenic RTKs but lacks the potent inhibition of BRAF and p38 MAPK seen with Sorafenib. This suggests a reduced potential for off-target skin toxicities (e.g., Hand-Foot Syndrome) often associated with RAF inhibition, although hypertension (a class effect of VEGF inhibition) remains a risk.

Cellular Cross-Reactivity

In cellular assays, the selectivity translates to a wider therapeutic window between endothelial cell inhibition and general cytotoxicity.

  • HUVEC (VEGF-stimulated) : IC₅₀ = 0.2–2 nM (High Potency)

  • Tumor Cell Proliferation (Non-addicted) : IC₅₀ > 1,000 nM

  • Fibroblasts (PDGF-stimulated) : IC₅₀ = ~5 nM

Experimental Protocols for Profiling

To replicate these profiles or evaluate new derivatives, use the following standardized workflows.

Biochemical Kinase Binding Assay (TR-FRET)

This assay measures the ability of the derivative to displace a tracer from the kinase active site.

Reagents :

  • Recombinant Human Kinase Domain (VEGFR2, PDGFR, etc.)

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • AlexaFluor 647-labeled Kinase Tracer (ATP-competitive)

  • Test Compound (DMSO stock)

Protocol :

  • Preparation : Dilute 4-[(5-Methylpyridin-2-yl)oxy]aniline derivative in 100% DMSO (1:3 serial dilutions).

  • Incubation : Mix Kinase (5 nM), Tracer (10-50 nM), and Antibody (2 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction : Add 5 µL of compound solution to 20 µL of the kinase/tracer mix in a 384-well low-volume plate.

  • Equilibrium : Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection : Read TR-FRET signal on a multimode reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Analysis : Calculate IC₅₀ using a 4-parameter logistic fit.

Cellular Selectivity Workflow

The following diagram outlines the decision tree for validating "on-target" vs "off-target" effects in a cellular context.

CellularWorkflow Compound Test Derivative (DMSO Stock) Assay1 HUVEC Assay (VEGF-Induced Proliferation) Compound->Assay1 Assay2 Tumor Cell Assay (Serum-Driven Proliferation) Compound->Assay2 Result1 IC50 < 10 nM? Assay1->Result1 Result2 IC50 > 1000 nM? Assay2->Result2 Outcome1 Potent Angiogenesis Inhibitor Result1->Outcome1 Yes Outcome2 General Cytotoxin (Off-Target Toxicity) Result1->Outcome2 No Result2->Outcome2 No Outcome3 Selective Kinase Inhibitor Result2->Outcome3 Yes Outcome1->Outcome3 Combined Profile

Figure 2: Cellular profiling workflow to distinguish specific kinase inhibition from general cytotoxicity.

Synthesis & Handling Notes

  • Solubility : The 5-methylpyridine moiety improves lipophilicity (LogP ~3.5–4.0) compared to pyridine-only analogs, aiding membrane permeability but requiring DMSO/PEG-400 co-solvents for in vivo formulation.

  • Stability : The ether linkage is metabolically stable, but the methyl group on the pyridine is a potential site for CYP450 oxidation (hydroxylation). Profiling in liver microsomes (HLM) is recommended early in the optimization phase.

References

  • Albert, D. H., et al. (2006). "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 5(4), 995-1006.

  • Dai, Y., et al. (2005). "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based multitargeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry, 48(24), 7560-7563.

  • Shankar, D. B., et al. (2007). "Factor-dependent human leukemia cells are sensitive to the novel multitargeted kinase inhibitor ABT-869." Blood, 109(8), 3400-3408.

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109.

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-[(5-Methylpyridin-2-yl)oxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a versatile ثلاثية الأبعاد (3D) arrangement of atoms that can interact with multiple biological targets. The 4-[(5-Methylpyridin-2-yl)oxy]aniline core is one such scaffold. Its structure, featuring a substituted pyridine ring linked via an ether bridge to an aniline moiety, is emblematic of a class of compounds that have shown significant promise, particularly as protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[2]

While the specific 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold represents a focused area of chemical space, comprehensive studies directly comparing the in vitro and in vivo performance of a single derivative are not extensively published. Therefore, to provide a scientifically robust and practical guide for researchers, this document will analyze the efficacy of structurally analogous compounds that share the critical anilino-heterocycle ether pharmacophore. By examining these closely related molecules, we can elucidate the principles and methodologies that govern the translation from promising laboratory data (in vitro) to tangible therapeutic potential in living systems (in vivo). This guide will dissect the experimental choices, present comparative data, and provide the detailed protocols necessary for a thorough evaluation of this compound class.

Part 1: The Proving Ground - In Vitro Efficacy Assessment

The journey of any potential drug begins in vitro—literally, "in glass." These initial experiments are designed to answer fundamental questions: Does the compound interact with its intended target? How potently does it act? And does this target engagement translate into a desired biological effect in a controlled cellular environment?

The Rationale Behind the In Vitro Screening Cascade

A multi-tiered approach is essential for a robust in vitro evaluation. The process is not merely about generating data points but about building a logical case for a compound's mechanism of action.

  • Primary Assay (Biochemical/Enzymatic): The first step is to confirm direct interaction with the purified target protein, isolated from the complexities of a cell. For kinase inhibitors, this typically involves measuring the inhibition of the enzyme's ability to phosphorylate a substrate. This assay confirms on-target potency (often expressed as the IC50, the concentration required for 50% inhibition) and provides a clean baseline for structure-activity relationship (SAR) studies.[3]

  • Secondary Assay (Cell-Based): A potent compound in a test tube is of little use if it cannot function within a living cell. Cell-based assays are critical for assessing:

    • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

    • On-Target Efficacy: Does inhibiting the target kinase lead to the desired downstream effect, such as blocking a signaling pathway or inducing cell death (apoptosis)?

    • Cytotoxicity: At what concentration does the compound kill cancer cells? This is often measured using proliferation assays (e.g., MTT, SRB) on various cancer cell lines.[4][5]

The diagram below illustrates this logical flow, moving from a purified system to a complex cellular environment.

G cluster_0 In Vitro Screening Cascade A Compound Library (Anilino-Pyridine Analogs) B Primary Screen: Biochemical Kinase Assay A->B Test for target binding C Determine Potency (IC50 Value) B->C Quantify potency D Secondary Screen: Cell-Based Proliferation Assay C->D Advance potent compounds E Determine Cellular Efficacy (GI50 / IC50 Value) D->E Quantify cellular cytotoxicity F Mechanism of Action: Target Engagement (e.g., Western Blot) E->F Confirm on-target effect in cells G Lead Compound for In Vivo Studies E->G F->G

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

Comparative In Vitro Data for Anilino-Heterocycle Kinase Inhibitors

The following table summarizes in vitro data for representative compounds structurally related to the 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold, highlighting their potency against specific cancer cell lines.

Compound ClassTarget(s)Cell LineIn Vitro Potency (IC50 / GI50)Reference
4-Anilino-2-phenylquinolineUnknownNCI-H226 (Lung Cancer)0.94 µM[4]
4-Anilino-2-phenylquinolineUnknownMDA-MB-231 (Breast Cancer)0.04 µM[4]
4-Anilino-2-phenylquinolineUnknownSF-295 (CNS Cancer)<0.01 µM[4]
4-AnilinoquinazolineEGFRA431 (Skin Carcinoma)3.0 µM[5]
2-Morpholino-4-anilinoquinolineUnknownHepG2 (Liver Cancer)8.50 µM[6]
4-Anilino-2-pyridoneMEK1C26 (Murine Colon Carcinoma)Potent (Specific value not stated)[3]
Protocol: Cell Viability Assessment Using MTT Assay

This protocol provides a self-validating system for assessing a compound's cytotoxic effect on a cancer cell line.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., A431, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave a column for "blank" controls (medium only). Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2. The incubation time should be sufficient for multiple cell doublings in the control wells.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, metabolically active (living) cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control wells.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the GI50 value.

Part 2: The Real World Test - In Vivo Efficacy Assessment

Success in vitro is a prerequisite, but it is not a guarantee of therapeutic success. The complex environment of a living organism presents numerous barriers that a compound must overcome. In vivo studies, typically in animal models, are designed to evaluate a compound's efficacy and safety in this complex setting.

The Rationale: From Cell Culture to a Living System

The primary goal of moving in vivo is to assess whether a compound can achieve a sufficient concentration at the tumor site for a long enough duration to exert its anticancer effect, without causing unacceptable toxicity to the host. This involves evaluating the compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion).

For anticancer agents, the gold-standard preclinical model is often a xenograft study , where human cancer cells are implanted into immunocompromised mice.[7] This allows researchers to observe the compound's effect on a human tumor growing in a complex physiological environment.

The workflow below outlines the key stages of a typical preclinical xenograft study.

G cluster_1 Preclinical In Vivo Xenograft Workflow A Select Lead Compound (Potent In Vitro Activity) B Pharmacokinetic (PK) Studies (Assess Bioavailability, Half-life) A->B Determine dosing parameters C Implant Human Tumor Cells into Immunocompromised Mice B->C D Allow Tumors to Grow to a Palpable Size C->D E Randomize Mice into Groups (Vehicle vs. Treatment) D->E F Administer Compound (Defined Dose & Schedule) E->F G Monitor Tumor Volume and Body Weight F->G Regular measurements H Calculate Tumor Growth Inhibition (TGI) G->H Final analysis

Caption: Key steps in evaluating an anticancer compound in a mouse xenograft model.

Comparative In Vivo Data for Structurally Related Compounds

Translating in vitro potency to in vivo success is challenging. The table below presents available in vivo data for compounds that demonstrated promising in vitro activity.

Compound ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultReference
4-Anilino-2-pyridone (Compound 27)Mice with C26 TumorsColon CarcinomaNot specified100% response rate at a lower dose than the clinical candidate CI-1040.[3]
5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide (Compound 12A)MDA-MB-231 Xenograft Mouse ModelBreast CancerNot specifiedRemarkable tumor-suppressive effect.[8]
Imidazo[4,5-c]pyridin-2-one (Compound 78)HCT116 Xenograft MiceColorectal CarcinomaNot specifiedSubstantial tumor growth inhibition in combination with radiation.[9]
Pyridine Derivative (Compound 3)Zebrafish Xenograft ModelHCT116 Colon CancerNot specified72% tumor growth inhibition.[7]
Protocol: Murine Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in mice bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Human cancer cells (e.g., HCT116, MDA-MB-231)

  • Matrigel or appropriate vehicle for cell injection

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement, analytical balance for body weight

  • Appropriate animal housing and care facilities

Methodology:

  • Tumor Inoculation: Harvest cancer cells from culture. Resuspend cells in a sterile medium/Matrigel mixture. Subcutaneously inject 5-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers 2-3 times per week once they become palpable. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Randomization: Once average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (typically n=8-10 per group), ensuring similar average tumor volumes across groups. Groups will include a vehicle control and one or more compound treatment arms.

  • Treatment Administration: Administer the test compound and vehicle according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) for a set duration (e.g., 21 days). Monitor animal health and body weight daily as a measure of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after the treatment period ends.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Statistically compare the final tumor volumes between treated and control groups (e.g., using a Student's t-test or ANOVA).

    • Analyze body weight data to assess compound tolerability.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate test of a compound series is the correlation between its in vitro activity and in vivo efficacy. A compound that is highly potent in a cellular assay but shows no effect in an animal model is a common and costly failure in drug development. Understanding the reasons for this disconnect is paramount.

Why Potent Compounds Fail In Vivo
  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching a therapeutic concentration at the tumor site.[10]

  • Low Bioavailability: After oral administration, only a small fraction of the drug may enter systemic circulation.

  • Toxicity: The compound may be toxic to the host at concentrations required for efficacy.

  • Target Inaccessibility: The tumor microenvironment can present physical barriers that prevent the drug from reaching its target cells.

The decision-making process in lead optimization is an iterative cycle of synthesizing new analogs, testing them in vitro, and advancing the most promising candidates to in vivo studies, as depicted below.

G cluster_2 In Vitro-In Vivo Decision Logic A Potent In Vitro Lead Compound B In Vivo Xenograft Study A->B C Efficacious & Tolerated? B->C D Advance to Preclinical Development C->D Yes E Analyze Failure Mode (PK, Toxicity, etc.) C->E No F SAR-Guided Chemical Modification E->F Feedback to Chemistry Team F->A Synthesize New Analogs

Caption: The iterative cycle connecting in vitro data to in vivo outcomes.

Conclusion

The 4-[(5-Methylpyridin-2-yl)oxy]aniline scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics, particularly kinase inhibitors. This guide has demonstrated that a successful drug development campaign relies not on a single data point, but on a logically constructed body of evidence. The journey from a potent in vitro "hit" to an effective in vivo "lead" is a rigorous process of hypothesis testing. It requires a deep understanding of the causality behind experimental choices—from initial biochemical assays that confirm target binding to cellular studies that prove biological effect, and finally to animal models that test the compound's mettle in a complex physiological system. By systematically bridging the in vitro and in vivo realms, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this promising class of molecules.

References

  • ResearchGate. Structure activity relationship study of the compounds 4-16. Available at: [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]

  • PubMed. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Available at: [Link]

  • Padua Research Archive. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as potent and selective class III receptor tyrosine kinase inhibitors. Available at: [Link]

  • PMC. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available at: [Link]

  • PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. Available at: [Link]

  • PMC. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available at: [Link]

  • PubChem. 4-[(4-methylpyrimidin-2-yl)oxy]aniline. Available at: [Link]

  • PubMed. Clinical trial of photodynamic therapy with meso-tetra (hydroxyphenyl) chlorin for respiratory papillomatosis. Available at: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • ScienceDirect. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Available at: [Link]

  • PubMed. Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-Bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Available at: [Link]

  • RSC Publishing. Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Available at: [Link]

  • Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Available at: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • PubMed. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Available at: [Link]

  • MDPI. Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.